molecular formula C9H11NO2 B14047464 1-(2-Amino-6-hydroxyphenyl)propan-2-one

1-(2-Amino-6-hydroxyphenyl)propan-2-one

Cat. No.: B14047464
M. Wt: 165.19 g/mol
InChI Key: SBSKGYUSEMVACD-UHFFFAOYSA-N
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Description

1-(2-Amino-6-hydroxyphenyl)propan-2-one is an organic compound with the CAS number 1803797-36-5 . Its molecular formula and full structural characterization data are areas of active investigation. As a substituted aminophenylpropanone, this compound is of significant interest in advanced organic synthesis and medicinal chemistry research. Researchers are exploring its potential as a key building block for the development of novel pharmaceutical intermediates and other complex chemical entities. The presence of both amino and hydroxyl functional groups on the aromatic ring makes it a versatile candidate for further chemical modification. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(2-amino-6-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H11NO2/c1-6(11)5-7-8(10)3-2-4-9(7)12/h2-4,12H,5,10H2,1H3

InChI Key

SBSKGYUSEMVACD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1O)N

Origin of Product

United States

Preparation Methods

Nitration and Reduction Route

One of the most documented approaches involves the regioselective nitration of a protected hydroxyphenylpropanone derivative, followed by reduction of the nitro group to an amino group.

  • Starting Material: 6-hydroxypropiophenone or its protected derivatives.
  • Step 1: Protection of Hydroxyl Group: The phenolic hydroxyl is often protected using groups such as trichloroethylformate, methyl formate, or silyl ethers (e.g., t-butyldimethylsilyl) to prevent undesired side reactions during nitration.
  • Step 2: Regioselective Nitration: The protected compound undergoes nitration using nitrating agents (e.g., nitric acid or mixed acid) at controlled low temperatures (approximately -15°C to 15°C) to selectively introduce a nitro group at the 2-position, minimizing ortho/para substitution side-products.
  • Step 3: Deprotection: The protecting group is removed under suitable conditions to regenerate the hydroxy group.
  • Step 4: Reduction: The nitro group is reduced to an amino group using reducing agents such as catalytic hydrogenation or chemical reductants (e.g., iron/HCl, tin(II) chloride).

This method has been improved to avoid cumbersome chromatographic purification by enhancing regioselectivity and reaction control, making it viable for large-scale manufacturing.

Condensation and Enzymatic Synthesis

Alternative synthetic strategies involve enzymatic or chemical condensation reactions:

  • Enzymatic Carboligation: Using carboligase enzymes to couple 3-hydroxybenzaldehyde with pyruvate forms acyloin intermediates, which can be further chemically modified to yield the target compound.
  • Nitroalcohol Intermediate Route: 3-Hydroxybenzaldehyde reacts with nitromethane in the presence of a base to form nitroalcohol intermediates. Subsequent reduction of the nitro group and oxidation steps lead to the desired amino hydroxyphenylpropanone.

These methods are advantageous for their mild reaction conditions and potential for stereoselectivity but may require optimization for industrial scalability.

Comparative Industrial Synthesis

Industrial production typically optimizes the nitration/reduction route or enzymatic synthesis for:

  • Maximizing yield and purity.
  • Minimizing hazardous reagents and by-products.
  • Simplifying purification steps, often through crystallization or salt formation (e.g., hydrochloride salts).

Summary of Preparation Methods in Tabular Form

Method Key Steps Advantages Disadvantages Reference
Nitration of Protected Hydroxypropiophenone + Reduction Hydroxyl protection → regioselective nitration → deprotection → reduction High regioselectivity, scalable Requires protection/deprotection steps, careful temperature control
Enzymatic Carboligation Enzymatic coupling of 3-hydroxybenzaldehyde and pyruvate Mild conditions, stereoselective Enzyme cost, scale-up challenges
Nitroalcohol Intermediate Route Condensation of 3-hydroxybenzaldehyde with nitromethane → reduction Avoids direct nitration Multi-step, requires strong base

Detailed Reaction Conditions and Notes

Step Reagents/Conditions Temperature Notes
Hydroxyl Protection Trichloroethylformate, methyl formate, silyl ethers Room temp to reflux Protecting group choice affects stability and ease of removal
Nitration Nitric acid or nitrating mixture -25°C to reflux, preferably -15°C to 15°C Low temperature crucial to control regioselectivity and minimize side products
Deprotection Acidic or basic hydrolysis depending on protecting group Ambient to reflux Must be mild to avoid degradation of sensitive groups
Reduction Catalytic hydrogenation (Pd/C, H2) or chemical reductants (Fe/HCl, SnCl2) Room temp to reflux Choice depends on scale, cost, and environmental considerations

Research and Development Insights

  • The nitration/reduction method has been refined to reduce regioisomer formation, thus minimizing the need for extensive chromatographic purification, which is a bottleneck in earlier methods.
  • Enzymatic synthesis routes show promise for stereoselective production, which is valuable for pharmaceutical applications requiring chiral purity.
  • Industrial processes emphasize solvent choice, reaction temperature control, and protecting group strategy to optimize yield and purity while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-(2-Amino-6-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(2-Amino-6-fluorophenyl)propan-2-one
  • Key Differences : The hydroxyl group at the 6-position is replaced with fluorine.
  • Reduced hydrogen-bonding capacity compared to the hydroxylated analogue may affect solubility and target interactions .
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a)
  • Structure: Features a 4-acetyl and 3-hydroxy substituents on the phenoxy-propan-2-one backbone.
  • Properties: Exhibits a phenolic hydroxyl group (confirmed by a positive ferric chloride test, yielding a green color). Serves as a precursor for synthesizing antimicrobial benzofurans (e.g., 5-acetyl-6-hydroxy-3-methylbenzofuran) under microwave irradiation .
Hydroxyacetophenone Derivatives from Handbook of Hydroxyacetophenones
  • Examples: 1-(4-Butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone ([478795-98-1]). 1-[2-Hydroxy-6-methyl-4-(2-methylpropoxy)phenyl]-2-(methylsulfinyl)ethanone ([478795-96-9]).
  • Methyl substituents at the 6-position may sterically hinder interactions compared to the amino group in the target compound .

Heterocyclic Analogues

(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine)
  • Structure : Propan-2-one linked to a piperidine ring.
  • Applications : A natural alkaloid with anti-helminthic properties, traditionally isolated from Punica granatum.
  • Comparison :
    • The heterocyclic piperidine ring introduces basicity and conformational rigidity, contrasting with the planar aromatic system of the target compound.
    • Demonstrated bioactivity highlights the role of ketone positioning in pharmacological activity .
1-((5S,6R,7S,8aR)-6-Hydroxy-7-methyl-6-phenyl-octahydroindolizin-5-yl)propan-2-one
  • Structure : Complex polycyclic alkaloid with a fused indolizidine system.
  • Properties : Isolated from Dendrobium crepidatum, this compound exemplifies structural diversity in propan-2-one derivatives, where the ketone group is integrated into a bioactive natural product scaffold .

Reactivity Insights :

  • The hydroxyl group in the target compound may undergo acetylation or oxidation, whereas the amino group could participate in Schiff base formation.

Biological Activity

1-(2-Amino-6-hydroxyphenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a hydroxyl group, contributing to its reactivity and interaction with biological targets. The molecular formula is C9H11NO2C_9H_{11}NO_2 with a molecular weight of approximately 165.19 g/mol. The structural features enhance its potential as a bioactive molecule, facilitating interactions with various biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against a range of bacteria and fungi, which suggests its potential as a therapeutic agent in treating infections.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Its mechanism involves the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cell apoptosis, making it a candidate for cancer therapy.

This compound acts primarily as an electrophile due to the presence of functional groups that can form covalent bonds with proteins or enzymes. This interaction can modulate enzyme activity or disrupt cellular processes, contributing to its biological effects.

Case Studies

  • Antimicrobial Study : A study demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antimicrobial activity.
  • Anticancer Activity : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability, with IC50 values around 25 µM, suggesting potent anticancer effects.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundEffective (MIC: 32 µg/mL)IC50: 25 µMTopoisomerase I inhibition; covalent bond formation
1-(2-Amino-5-hydroxyphenyl)propan-1-oneModerateIC50: 30 µMSimilar mechanism; less potent due to structural differences
2-Amino-1-(3-hydroxyphenyl)propan-1-oneLowNot establishedDifferent structural features limit bioactivity

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